Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride
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Overview
Description
Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride, also known as (R)-(-)-4-Hydroxy-1-methyl-2-pyrrolidinone ethyl methyl ketone hydrochloride, is a chemical compound that has been widely used in scientific research. It is a crystalline powder that is soluble in water and has a molecular weight of 243.7 g/mol.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has focused on developing efficient synthesis methods for related compounds, showcasing the diverse chemical reactivity and potential for generating compounds with significant biological activities. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates innovative approaches to accessing a library of pyrrole derivatives from commercially available materials, highlighting the chemical versatility of related compounds (Dawadi & Lugtenburg, 2011).
Crystal Structure Analysis : The determination of crystal structures through X-ray crystallography provides insights into the molecular geometry, intermolecular interactions, and potential for molecular engineering. This is exemplified in the study of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, where the analysis reveals hydrogen bonding patterns crucial for understanding the compound's properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Potential Bioactivity
- Bioactivity Screening : Preliminary in silico screening has suggested that compounds within this chemical class could possess antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects. Such findings indicate the potential for these compounds to serve as leads in the development of new therapeutic agents (Navarrete-Vázquez et al., 2011).
Environmental Applications
- Green Chemistry Applications : Studies have also explored the use of related compounds in environmentally benign synthesis processes. For instance, the boric acid-catalyzed multi-component reaction in an aqueous medium presents a cleaner, more sustainable approach to chemical synthesis, reflecting the broader trend towards green chemistry (Kiyani & Ghorbani, 2015).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The active component with the piperidine moiety has been found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Mode of Action
Piperidine derivatives have been found to interact with their targets in a variety of ways, leading to different pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
One study found that a new analog of a piperidine derivative had better ikkb inhibitory properties than the reference drug .
properties
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUCPMWLDCDDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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